2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride
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Overview
Description
2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is a derivative of acetamide, featuring an oxan-4-yl group and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride typically involves the reaction of oxan-4-ylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various substituted acetamides, amine derivatives, and oxides.
Scientific Research Applications
2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-N,N-dimethylacetamide hydrochloride: Similar in structure but with two methyl groups attached to the nitrogen atom.
2-amino-N-methylacetamide: Lacks the oxan-4-yl group, making it less complex.
N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide hydrochloride: Contains a naphthalene ring, adding to its complexity
Uniqueness
2-amino-N-methyl-2-(oxan-4-yl)acetamide hydrochloride is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
1869071-03-3 |
---|---|
Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
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